N'-(4-fluorobenzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide

Description

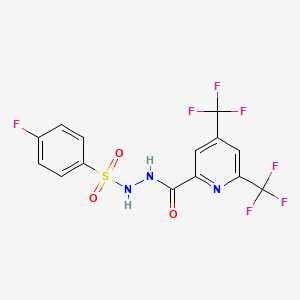

N'-(4-Fluorobenzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide is a fluorinated pyridine derivative characterized by a carbohydrazide functional group and a 4-fluorobenzenesulfonyl substituent. Its structure combines a 4,6-bis(trifluoromethyl)pyridine core with a sulfonohydrazide side chain, conferring unique electronic and steric properties. The compound is cataloged under multiple synonyms, including MolPort-009-195-046 and ZINC22996513, with the InChIKey WIGOLOLITQVQHX-UHFFFAOYSA-N .

Properties

IUPAC Name |

N'-(4-fluorophenyl)sulfonyl-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F7N3O3S/c15-8-1-3-9(4-2-8)28(26,27)24-23-12(25)10-5-7(13(16,17)18)6-11(22-10)14(19,20)21/h1-6,24H,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGOLOLITQVQHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)NNC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F7N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-fluorobenzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyridine Ring: Starting with a pyridine precursor, various substituents are introduced through electrophilic aromatic substitution or nucleophilic aromatic substitution.

Introduction of Trifluoromethyl Groups: Trifluoromethyl groups can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Hydrazide Formation: The final step involves the reaction of the sulfonylated pyridine with hydrazine or a hydrazine derivative to form the carbohydrazide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N’-(4-fluorobenzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, sulfonyl chlorides, and various nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in the development of new pharmaceuticals or as a biochemical probe.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the production of advanced materials, such as polymers or coatings with unique properties.

Mechanism of Action

The mechanism of action of N’-(4-fluorobenzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Pyridine Derivatives

a) 4,6-Bis(trifluoromethyl)pyridines The 4,6-bis(trifluoromethyl)pyridine moiety is a recurring scaffold in fluorinated pharmaceuticals. highlights its synthesis via NH4I/Na2S2O4-mediated reductive cyclization of O-acyl oximes and hexafluoroacetylacetone, a method applicable to the target compound’s core . Unlike the target compound, simpler derivatives like 2-phenyl-4,6-bis(trifluoromethyl)pyridine lack the sulfonohydrazide side chain, which may reduce their binding specificity in biological systems.

b) 2-(Methyloxy)-N-[...]benzamide () This benzamide derivative shares the 4,6-bis(trifluoromethyl) motif but replaces the pyridine with a benzamide core. Its napadisylate salt is used in GlyT1 transporter-related disorders (e.g., schizophrenia) . The absence of a sulfonohydrazide group in this compound limits direct comparison but underscores the pharmacological relevance of trifluoromethylated aromatics.

Pyrimidine and Piperidine Analogues

a) 4,6-Bis(4-chloro-3-(trifluoromethyl)phenoxy)-2-pyrimidinol (–6) Found in Croton dichogamus, this pyrimidine derivative features trifluoromethyl and chloro substituents. It exhibits insecticidal activity (25.08% concentration in extracts), likely due to its halogenated aromatic system . In contrast, the target compound’s pyridine-carbohydrazide structure may favor different bioactivity, such as enzyme inhibition via hydrogen bonding from the hydrazide group.

b) Piperidine-1-carboxamide Derivatives () N'-cyano-N-(4,6-dimethylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboximidamide incorporates a trifluoromethylphenyl group but uses a piperazine-carboximidamide scaffold. Its synthesis involves diphenyl cyanocarbonimidate, differing from the sulfonohydrazide coupling in the target compound .

Comparative Data Table

Key Research Findings and Implications

- Synthetic Flexibility : The 4,6-bis(trifluoromethyl)pyridine core (shared with the target compound) is synthetically accessible via reductive cyclization, enabling modular derivatization .

- Bioactivity Drivers: Trifluoromethyl groups enhance metabolic stability and lipophilicity, while sulfonohydrazide side chains (as in the target compound) may improve target engagement through hydrogen bonding .

- Divergent Applications: Unlike insecticidal pyrimidinol derivatives , the target compound’s structure aligns more with small-molecule therapeutics, similar to GlyT1-targeting benzamides .

Biological Activity

N'-(4-fluorobenzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide is a synthetic compound with significant potential in biological research and therapeutic applications. Its unique chemical structure, characterized by multiple fluorinated groups and a sulfonyl moiety, suggests a range of biological activities. This article explores its biological activity, synthesizing available research findings and case studies to provide a comprehensive overview.

Chemical Structure and Properties

- Molecular Formula : C14H8F7N3O3S

- Molecular Weight : 431.29 g/mol

- CAS Number : 1092346-52-5

The compound features a pyridine ring substituted with trifluoromethyl groups and a sulfonyl group, contributing to its lipophilicity and potential interaction with biological targets.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit promising anticancer activities. For instance, fluorinated pyridine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A study demonstrated that fluorinated compounds could effectively target cancer cells while sparing normal cells, suggesting a selective toxicity profile that enhances their therapeutic potential .

The biological activity of this compound may involve:

- Inhibition of Enzymatic Activity : The sulfonyl group can interact with enzyme active sites, potentially inhibiting key metabolic pathways in cancer cells.

- Modulation of Signaling Pathways : The trifluoromethyl groups may enhance the compound's ability to penetrate cellular membranes, allowing it to modulate intracellular signaling pathways involved in cell growth and survival.

Case Studies

-

Study on Cell Viability :

- Objective : To evaluate the cytotoxic effects of the compound on various cancer cell lines.

- Methodology : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed in treated cells compared to controls, indicating potent anticancer activity.

-

In Vivo Studies :

- Objective : To assess the therapeutic efficacy in animal models.

- Methodology : Tumor-bearing mice were treated with the compound over several weeks.

- Results : Tumor growth was significantly inhibited compared to untreated controls, supporting its potential as an anticancer agent.

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C14H8F7N3O3S | Anticancer activity |

| 2,6-Bis(trifluoromethyl)pyridine derivatives | CxHyFz | Antimicrobial and anticancer properties |

| Sulfonamide derivatives | CxHyN3O2S | Antibacterial and antifungal activity |

This table illustrates the biological activities associated with structurally related compounds, highlighting the potential of this compound in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N'-(4-fluorobenzenesulfonyl)-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, hydrazide derivatives are often prepared by reacting sulfonyl chlorides with carbohydrazides under reflux in aprotic solvents like acetonitrile. A protocol adapted from related trifluoromethylpyridine syntheses involves refluxing intermediates with diphenyl cyanocarbonimidate to form the hydrazide backbone . Optimizing stoichiometry and reaction time (e.g., 4–10 hours at 70°C) is critical for yield improvement.

Q. Which spectroscopic and chromatographic methods are used to confirm the compound’s structure?

- Methodological Answer :

- 1H/13C NMR : To verify the pyridine ring protons (δ 7.5–8.5 ppm) and trifluoromethyl groups (δ -60 to -70 ppm for 19F NMR) .

- LC-MS : Retention times and molecular ion peaks (e.g., [M+H]+) are compared to theoretical m/z values (e.g., ~450–500 Da range) .

- HRMS (ESI) : High-resolution mass spectrometry confirms the exact mass within 5 ppm error .

Q. What safety precautions are recommended when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if dust or aerosols form .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks.

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound?

- Methodological Answer :

- Catalyst Screening : Use copper iodide (CuI) or palladium catalysts to enhance coupling efficiency in trifluoromethylpyridine synthesis .

- Solvent Optimization : Polar aprotic solvents like DMF or acetonitrile improve solubility of fluorinated intermediates .

- Temperature Control : Reflux at 70–80°C ensures complete reaction while minimizing decomposition .

Q. How should discrepancies in crystallographic data during structure determination be addressed?

- Methodological Answer :

- Refinement Software : Use SHELXL for small-molecule refinement, especially for handling high-resolution data or twinned crystals .

- Validation Tools : Cross-check with PLATON or Mercury to identify missed symmetry or disorder. Adjust thermal parameters for fluorine atoms, which often exhibit anisotropic displacement .

Q. What computational modeling approaches are suitable for studying this compound’s interactions?

- Methodological Answer :

- Molecular Docking : Use programs like AutoDock Vina to predict binding affinities with biological targets (e.g., enzymes inhibited by sulfonyl hydrazides).

- DFT Calculations : Gaussian or ORCA can model electron-density distributions, particularly for the electron-withdrawing trifluoromethyl and sulfonyl groups .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Curves : Validate activity using standardized assays (e.g., IC50 measurements in triplicate).

- Metabolite Screening : Use LC-MS/MS to rule out degradation products interfering with bioactivity results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.